4-Chloro-2-(chloromethyl)benzo[d]thiazole
Description
Properties
IUPAC Name |
4-chloro-2-(chloromethyl)-1,3-benzothiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NS/c9-4-7-11-8-5(10)2-1-3-6(8)12-7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUJBRJTDSCBQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(S2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluvastatin sodium salt involves several key steps, including the formation of the indole ring, olefin with E-configuration, and a 3,5-syn-diol . One efficient industrial process for the preparation of fluvastatin sodium salt involves a convergent synthesis approach, which is amenable to scale-up and valuable for commercial production . The process typically includes the following steps:
- Formation of the indole ring.
- Introduction of the olefin with E-configuration.
- Formation of the 3,5-syn-diol.
- Final conversion to the sodium salt form.
Industrial Production Methods
Industrial production methods for fluvastatin sodium salt focus on developing safe, ecologically sound, and economically viable processes that meet quality specifications . One such method involves the use of specific reagents and conditions to ensure high yield and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Fluvastatin sodium salt undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions involving fluvastatin sodium salt include oxidizing agents, reducing agents, and various catalysts . The conditions for these reactions vary depending on the desired outcome, such as temperature, pressure, and solvent used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives of fluvastatin, while reduction reactions may yield reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The benzothiazole core is known for its anticancer properties. Research has demonstrated that derivatives of benzothiazole exhibit significant inhibitory activity against various cancer cell lines. For instance, studies have shown that compounds with a benzothiazole moiety can inhibit the growth of human breast, ovarian, colon, and renal cancer cells in vitro . The structural modifications of 4-chloro-2-(chloromethyl)benzo[d]thiazole can enhance its potency against specific cancer types.
1.2 Neuroprotective Agents
Recent studies have highlighted the potential of thiazole derivatives as acetylcholinesterase inhibitors, which are crucial for treating neurodegenerative diseases like Alzheimer's disease. Compounds containing the thiazole structure have been synthesized and evaluated for their ability to inhibit acetylcholinesterase activity, showing promising results in enhancing cognitive function . The design of new compounds based on this scaffold could lead to effective treatments for Alzheimer's.
1.3 Antidepressant and Anticonvulsant Effects
Research has also indicated that certain derivatives of benzothiazole possess antidepressant and anticonvulsant effects. In animal models, specific compounds derived from this compound demonstrated significant reductions in immobility time during forced swimming tests, suggesting potential antidepressant properties . These findings open avenues for developing new therapeutic agents for mood disorders and epilepsy.
Agricultural Applications
2.1 Fungicides and Pesticides
Thiazole derivatives have been extensively studied for their fungicidal properties. Compounds similar to this compound can be developed into agricultural chemicals aimed at controlling fungal pathogens that affect crops. The thiazole ring is known to enhance the biological activity of fungicides, making it a valuable component in agrochemical formulations .
2.2 Herbicidal Activity
There is ongoing research into the herbicidal properties of thiazole derivatives. The incorporation of halogen substituents, such as chlorine, into the thiazole structure can improve herbicidal efficacy against specific weed species, thus supporting sustainable agricultural practices through targeted weed management strategies.
Materials Science
3.1 Polymer Chemistry
The unique properties of thiazoles allow them to be utilized in the synthesis of novel polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength, making them suitable for various industrial applications . Research into these materials could lead to advancements in coatings, adhesives, and composite materials.
3.2 Dyes and Pigments
Thiazoles are also used in dye chemistry due to their ability to form vibrant colors when incorporated into dye structures. The synthesis of new dyes based on the thiazole framework could lead to improved colorfastness and environmental stability in textiles and coatings .
Mechanism of Action
Fluvastatin sodium salt works by competitively inhibiting HMG-CoA reductase, the enzyme responsible for catalyzing the conversion of HMG-CoA to mevalonic acid . This inhibition reduces the synthesis of cholesterol in the liver, leading to lower plasma cholesterol levels . The molecular targets and pathways involved include the HMG-CoA reductase enzyme and the mevalonate pathway .
Comparison with Similar Compounds
Fluvastatin sodium salt is unique among statins due to its entirely synthetic origin and structural distinctiveness from fungal derivatives of this therapeutic class . Similar compounds include:
Each of these compounds shares the common mechanism of inhibiting HMG-CoA reductase but differs in terms of their chemical structure, potency, and pharmacokinetic properties .
Biological Activity
4-Chloro-2-(chloromethyl)benzo[d]thiazole is a compound belonging to the benzothiazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its antimicrobial and anticancer properties, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C8H6Cl2N2S
- Molecular Weight : Approximately 215.10 g/mol
The compound features a thiazole ring fused with a benzene ring, characterized by chloromethyl and chloro substituents, which contribute to its unique chemical properties and biological activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, making it a candidate for further development in antimicrobial therapies. The mechanism of action is believed to involve the inhibition of bacterial cell wall synthesis and disruption of cellular functions.
Anticancer Activity
Numerous studies have highlighted the potential of this compound as an anticancer agent. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines:
- Cell Lines Tested :
- Human epidermoid carcinoma (A431)
- Non-small cell lung cancer (A549, H1299)
Key Findings :
- The compound exhibited IC50 values in the low micromolar range against these cell lines, indicating potent anticancer activity.
- Mechanistic studies suggest that it may induce apoptosis in cancer cells through specific signaling pathways, including the inhibition of AKT and ERK signaling pathways .
Case Studies and Research Findings
- In Vitro Evaluation :
- Inflammatory Response :
- Mechanistic Insights :
Comparative Analysis with Related Compounds
The following table summarizes the biological activity profiles of compounds structurally related to this compound:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-2-(methylthio)benzo[d]thiazole | Contains a methylthio group | Exhibits different biological activity profiles |
| Benzothiazole | Basic structure without substitutions | Serves as a parent compound for various derivatives |
| 2-Amino-6-chlorobenzothiazole | Amino group on the benzothiazole ring | Known for potent antitumor activity |
Q & A
Basic: What are the optimal synthetic routes for 4-chloro-2-(chloromethyl)benzo[d]thiazole, and how can reaction conditions be systematically optimized?
Answer:
The synthesis typically involves cyclocondensation of substituted benzaldehydes with thioamide precursors under reflux conditions. For example, Hantzsch thiazole synthesis using 2-chloroacetophenone derivatives and thiourea in ethanol with bromine as a cyclizing agent yields thiazole cores . Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction rates but may require prolonged reflux (~18 hours) .
- Catalysis : Glacial acetic acid (5 drops) enhances imine formation in Schiff base intermediates .
- Purification : Crystallization with water-ethanol mixtures increases purity (65% yield, m.p. 141–143°C) .
Advanced: How can mechanistic studies resolve discrepancies in the formation of chloro-methyl substituents during thiazole ring closure?
Answer:
Contradictions in chloro-methyl placement (e.g., 2- vs. 4-position) can be addressed via:
- Intermediate trapping : Isolate and characterize intermediates like 2-(chloroacetamido)benzoic acid using NMR and IR .
- DFT calculations : Compare energy profiles of alternative pathways (e.g., nucleophilic attack at C2 vs. C4) .
- Isotopic labeling : Use C-labeled chloroacetamide to track regioselectivity via C-NMR .
Basic: What spectroscopic and crystallographic methods reliably confirm the structure and purity of this compound?
Answer:
- IR spectroscopy : Confirm C-Cl (650–750 cm) and thiazole C=N (1640–1680 cm) stretches .
- NMR : H-NMR shows aromatic protons (δ 7.2–8.1 ppm) and CHCl (δ 4.3–4.6 ppm); C-NMR verifies sp carbons (δ 120–160 ppm) .
- X-ray crystallography : Resolve positional ambiguity of substituents (e.g., Hirshfeld surface analysis for packing interactions) .
Advanced: How do computational models (e.g., molecular docking) explain the biological activity of derivatives against protozoan parasites?
Answer:
In silico studies (e.g., leishmanicidal activity) involve:
- Target identification : Docking into trypanothione reductase (PDB: 2W0H) to assess binding affinity .
- Pharmacophore mapping : Electron-withdrawing groups (e.g., Cl) enhance hydrophobic interactions with active-site residues (e.g., Phe396) .
- MD simulations : Validate stability of ligand-enzyme complexes over 100 ns trajectories .
Advanced: How can researchers reconcile contradictory reports on the natural vs. synthetic origin of this compound?
Answer:
- Comparative analysis : Synthesize the compound via published routes (e.g., Hantzsch condensation ) and compare spectral data (NMR, MS) with "natural" isolates .
- Metabolic profiling : Use LC-HRMS to detect biosynthetic markers (e.g., glycosylation patterns) in plant extracts .
Basic: What strategies improve the stability of this compound during storage and in vitro assays?
Answer:
- Salt formation : Hydrochloride salts (e.g., 4-chloromethyl-2-methylthiazole hydrochloride) reduce hygroscopicity .
- Storage : Use amber vials at –20°C under inert gas (N) to prevent hydrolysis .
- Buffered solutions : Maintain pH 6–7 in biological assays to avoid thiazole ring degradation .
Advanced: What structure-activity relationship (SAR) trends emerge when modifying the chloro-methyl group?
Answer:
- Electron-withdrawing substituents : Replacement with Br or NO increases antiparasitic activity (e.g., IC reduction from 12.3 μM to 5.8 μM in Leishmania assays) .
- Steric effects : Bulky aryl groups at C2 reduce activity due to steric hindrance in enzyme binding pockets .
Advanced: How can green chemistry principles be applied to scale up synthesis sustainably?
Answer:
- Solvent replacement : Use γ-valerolactone (GVL) as a bio-based solvent for microwave-assisted reactions, reducing energy use by 40% .
- Catalyst recycling : Immobilize Pd nanoparticles on mesoporous silica for Heck coupling steps (5 cycles without activity loss) .
Basic: What analytical techniques quantify trace impurities (e.g., regioisomers) in synthesized batches?
Answer:
- HPLC-DAD : Use C18 columns (ACN:HO gradient) to resolve regioisomers (retention time differences ≥1.2 min) .
- LC-MS/MS : Detect ppm-level impurities via MRM transitions (e.g., m/z 215 → 179 for chloro-methyl derivatives) .
Advanced: How do photophysical properties (e.g., fluorescence) of iridium(III) complexes incorporating this thiazole ligand impact OLED applications?
Answer:
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
